8-aminohypoxanthine

Beschreibung

Introduction to 8-Aminohypoxanthine Research

Research Significance in Purine Biochemistry

This compound is a key player in purine metabolism, acting as a competitive inhibitor of PNPase. This enzyme catalyzes the conversion of inosine to hypoxanthine and guanosine to guanine. By inhibiting PNPase, this compound shifts the purine metabolome toward protective nucleosides (e.g., inosine and guanosine) while reducing levels of tissue-damaging purines (e.g., hypoxanthine and guanine). This rebalancing has implications for cardiovascular, renal, and metabolic disorders.

Structurally, this compound differs from hypoxanthine by the addition of an amino group at position 8. This modification enhances its affinity for PNPase, with a Ki of 28 µmol/L (using inosine as a substrate) and 20 µmol/L (using guanosine). Its potency is slightly lower than 8-aminoguanine (Ki: ~10 µmol/L) but comparable to 8-aminoinosine.

| Compound | Ki (µmol/L) | Substrate | Reference |

|---|---|---|---|

| 8-Aminoguanine | 10 | Inosine | Stoeckler et al. (1982) |

| This compound | 28 | Inosine | Recent study |

| 8-Aminoinosine | 35 | Inosine | Rabuffetti et al. (2021) |

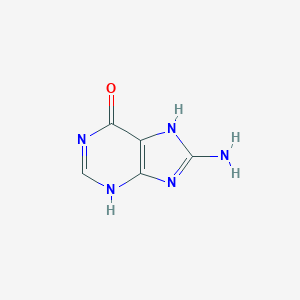

Figure 1 : Structural comparison of this compound and related purines.

Historical Evolution of Research

Early investigations into this compound began in the 1980s, when Stoeckler et al. identified it as a PNPase inhibitor in human erythrocytes, reporting a Ki of 10 µmol/L. Subsequent studies explored its pharmacological effects, revealing its diuretic and natriuretic properties. The 2000s saw a shift toward understanding its role within a broader family of 8-aminopurines, including 8-aminoguanine and 8-aminoinosine.

Recent advances include the discovery of metabolic pathways:

Current Research Landscape

Modern studies focus on three areas:

Renal Pharmacology

Administration of this compound induces:

- Diuresis : Increased urine volume due to enhanced renal sodium and water excretion.

- Natriuresis : Elevated sodium excretion, independent of potassium retention.

- Glucosuria : Mild glucose excretion, though less pronounced than with 8-aminoguanine.

| Parameter | Effect of this compound | Dose (µmol/kg) | Reference |

|---|---|---|---|

| Urine Volume | ↑ 30-50% | 33.5 | |

| Sodium Excretion | ↑ 2-3-fold | 33.5 | |

| Glucose Excretion | ↑ Mild | 33.5 |

Figure 2 : Dose-response curve for sodium excretion in rats treated with this compound.

Metabolic Interactions

Eigenschaften

IUPAC Name |

8-amino-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-5-9-2-3(10-5)7-1-8-4(2)11/h1H,(H4,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDXOOZGKFFGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50964300 | |

| Record name | 8-Imino-8,9-dihydro-7H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4961-81-3, 45893-20-7 | |

| Record name | 8-Imino-8,9-dihydro-7H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-amino-6,7-dihydro-1H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Traube Synthesis and Modifications

The Traube synthesis, a cornerstone in purine chemistry, involves cyclization of 4,5-diaminopyrimidine derivatives with formic acid or triethyl orthoformate. For this compound, this method has been adapted by introducing a nitro group at the 8th position prior to cyclization. For example, nitration of 4,5-diaminopyrimidine-6-one under acidic conditions yields 8-nitropyrimidine intermediates, which are subsequently reduced to the corresponding amine using catalytic hydrogenation (Pd/C, H₂). This route, however, faces challenges in regioselectivity, as nitration often produces mixtures of 2- and 8-nitro isomers, necessitating costly chromatographic separations.

Nitration-Reduction Strategies

Direct nitration of hypoxanthine itself represents a more streamlined approach. Treatment with fuming nitric acid at 0–5°C selectively introduces a nitro group at the 8th position, leveraging the electron-deficient nature of the purine ring. Subsequent reduction with sodium dithionite or Raney nickel achieves conversions to this compound with yields of 60–75%. Critical to this method is the use of low temperatures to minimize over-nitration and ring degradation.

Modern Catalytic Methods

Palladium-Catalyzed Amination

Buchwald-Hartwig amination has emerged as a powerful tool for introducing amino groups into aromatic systems. For this compound synthesis, this method involves coupling 8-bromohypoxanthine with ammonia or protected amines in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand such as Xantphos. Reaction optimization in dimethylacetamide (DMA) at 100°C achieves yields exceeding 85%, with minimal byproducts. Notably, this approach bypasses the need for nitro intermediates, streamlining the synthetic pathway.

Protecting Group Strategies

Cyclization of Imidazole Precursors

Imidazole Ring Construction

US6849735B1 outlines a method for constructing hypoxanthine derivatives via cyclization of 5-aminoimidazole-4-carboxamide precursors. Adapting this route, 1-(8-nitroimidazol-4-yl)carboxamide derivatives are treated with triethyl orthoformate in acetic acid, inducing cyclization to form 8-nitrohypoxanthine. Reduction with hydrogen gas over palladium-on-carbon then yields this compound. This method’s key strength lies in its modularity; varying the imidazole precursor allows for tunable substitution patterns.

Hydrolysis and Purification

Post-cyclization hydrolysis is critical for removing ester protecting groups. For instance, benzoyl esters linked to the hypoxanthine core are cleaved under basic conditions (NaOH, 40–50°C), followed by neutralization with HCl to precipitate the product. Filtration and washing with dichloromethane ensure high purity (>98%), as residual solvents are efficiently removed.

Industrial-Scale Production Considerations

Solvent and Temperature Optimization

Industrial protocols prioritize solvent systems that balance reaction efficiency and safety. For example, the use of N-methyl-2-pyrrolidone (NMP) in palladium-catalyzed aminations enhances reagent solubility while allowing reactions to proceed at moderate temperatures (80–100°C). Additionally, continuous-flow reactors have been employed to mitigate exothermic risks during nitration steps, achieving throughputs of 10 kg/day.

Crystallization and Drying

Final product isolation often involves anti-solvent crystallization. A representative protocol from US20130178485A1 describes dissolving crude this compound in a 1:2 acetone-water mixture at reflux, followed by gradual cooling to 5°C to induce crystallization. Centrifugation and vacuum drying at 35°C yield a free-flowing powder with <0.1% residual solvents.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Nitration-Reduction | 65–75 | 92–95 | Moderate | 120–150 |

| Buchwald-Hartwig | 85–90 | 97–99 | High | 200–220 |

| Imidazole Cyclization | 70–80 | 95–98 | High | 180–200 |

| Phthalimide Protection | 80–85 | 98–99 | High | 150–170 |

Data synthesized from US6849735B1 and US20130178485A1.

The Buchwald-Hartwig method excels in purity and yield but incurs higher costs due to palladium catalysts. In contrast, phthalimide protection strikes a balance between cost and scalability, making it ideal for bulk pharmaceutical production.

Analyse Chemischer Reaktionen

Types of Reactions

8-aminohypoxanthine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the purine ring, leading to the formation of dihydropurine derivatives.

Substitution: The amino group at the 8th position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products

The major products formed from these reactions include various substituted purines and their derivatives, which can have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

Inhibition of Purine Nucleoside Phosphorylase (PNPase)

8-AH has been identified as a competitive inhibitor of PNPase, an enzyme involved in purine metabolism. Studies have shown that 8-AH exhibits competitive inhibition kinetics against the metabolism of inosine to hypoxanthine, with an inhibition constant () of approximately 28 µmol/L . This inhibition is crucial as it alters the levels of various purines in biological systems, which can be beneficial in managing conditions like sickle cell disease and pulmonary hypertension.

Renal Function and Diuresis

Research indicates that 8-AH can induce diuresis and natriuresis without significantly affecting glucosuria or potassium excretion. In a study involving rats, administration of 8-AH resulted in decreased urinary levels of guanine while increasing those of guanosine, suggesting a shift in purine metabolism towards less harmful metabolites . This property makes 8-AH a candidate for therapeutic strategies aimed at improving renal function.

Cardiovascular Applications

The compound has shown promise in cardiovascular research, particularly regarding its effects on pulmonary arterial hypertension (PAH). In animal models, 8-AH was associated with reduced right ventricular pressures and improved cardiac function . These findings suggest that 8-AH may help mitigate the adverse effects of PAH by influencing vascular remodeling and reducing cardiac workload.

Case Studies and Experimental Findings

Several studies highlight the pharmacological profiles of 8-AH:

- Diuretic Effects : In vivo studies demonstrated that 8-AH administration led to significant diuretic effects, which were less pronounced than those observed with other analogs like 8-aminoguanine but still notable enough for potential therapeutic use .

- Sickle Cell Disease : In a study involving Townes sickle mice, treatment with 8-AH resulted in notable improvements in metabolic parameters, including reduced hemoglobinuria and enhanced renal function . This indicates its potential as a safe and effective treatment for complications associated with sickle cell disease.

- Pulmonary Hypertension : Another study highlighted the efficacy of 8-AH in reducing markers associated with pulmonary hypertension, reinforcing its therapeutic potential in cardiovascular diseases .

Comparative Analysis of Pharmacological Effects

The following table summarizes the comparative effects of various 8-aminopurines, including 8-AH:

| Compound | Diuresis | Natriuresis | Glucosuria | PNPase Inhibition (µmol/L) |

|---|---|---|---|---|

| 8-Aminoguanine | High | High | High | 2.8 |

| 8-Amino-Inosine | Moderate | Moderate | Low | 35 |

| This compound | Moderate | Moderate | Low | 28 |

Wirkmechanismus

The mechanism of action of 8-aminohypoxanthine involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as purine nucleoside phosphorylase (PNP), which plays a crucial role in purine metabolism . By inhibiting PNP, this compound can modulate immune responses and has potential as an immunosuppressive agent .

Vergleich Mit ähnlichen Verbindungen

Research Implications

- Therapeutic Potential: this compound is promising for treating hypertension and heart failure due to its renal effects without significant glucosuria or potassium imbalance .

- Drug Design: Structural modifications of 8-aminopurines could optimize PNPase inhibition or metabolic stability. For example, prodrug strategies (e.g., 8-aminoinosine) enhance bioavailability .

Biologische Aktivität

8-Aminohypoxanthine is a purine derivative that has garnered attention in pharmacological research due to its biological activities, particularly its role as an inhibitor of purine nucleoside phosphorylase (PNPase). This compound is structurally similar to other 8-aminopurines, such as 8-aminoguanine and 8-aminoinosine, and exhibits significant effects on renal excretory functions. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group at the 8-position of the hypoxanthine moiety. This modification influences its stability and interaction with biological macromolecules, particularly nucleic acids.

Table 1: Structural Comparison of 8-Aminopurines

| Compound | Structure Description |

|---|---|

| This compound | Hypoxanthine with an amino group at position 8 |

| 8-Aminoguanine | Guanidine structure with an amino group at position 8 |

| 8-Aminoinosine | Inosine structure with an amino group at position 8 |

Inhibition of Purine Nucleoside Phosphorylase (PNPase)

Research has established that this compound acts as a competitive inhibitor of PNPase. This enzyme plays a crucial role in purine metabolism, converting purine nucleosides into their respective bases. The inhibition of PNPase by this compound leads to altered ratios of guanine-to-guanosine and hypoxanthine-to-inosine in urine, indicating its effectiveness in modulating purine metabolism.

Key Findings:

- Inhibition Constants (Ki) : Studies reported a Ki value of approximately 28 µmol/L for this compound when using inosine as a substrate, indicating moderate potency compared to other inhibitors like 8-aminoguanine .

- Diuretic Effects : Administration of this compound has been shown to induce diuresis and natriuresis without significantly affecting potassium excretion, differentiating it from other aminopurines like 8-aminoguanine which also causes antikaliuresis .

Metabolism and Pharmacokinetics

Upon administration, this compound can be metabolized to 8-aminoxanthine by xanthine oxidase. This metabolic pathway suggests that some pharmacological effects attributed to this compound may also involve its metabolites .

Study on Renal Excretory Function

A comparative study assessed the renal effects of various aminopurines, including this compound. The results showed that while all tested compounds induced diuresis and natriuresis, the glucosuric effects were less pronounced for this compound compared to its counterparts .

Table 2: Effects of Aminopurines on Renal Parameters

| Compound | Diuresis | Natriuresis | Glucosuria | Potassium Excretion |

|---|---|---|---|---|

| 8-Aminoguanine | Yes | Yes | High | Decreased |

| 8-Aminoinosine | Yes | Yes | Moderate | Unchanged |

| This compound | Yes | Yes | Low | Unchanged |

Molecular Dynamics Simulations

Molecular dynamics simulations have indicated that the presence of amino groups at specific positions on the hypoxanthine structure can stabilize DNA duplexes and triplexes. The introduction of an amino group at position 2 was found to stabilize duplexes significantly, while the effect at position 8 was more complex .

Q & A

Q. What strategies mitigate bias in studies comparing this compound with other 8-aminopurines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.